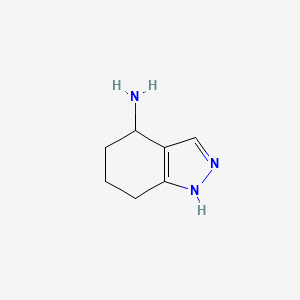

4,5,6,7-tetrahydro-1H-indazol-4-amine

Descripción general

Descripción

4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound with the CAS Number: 927803-63-2 . It has a molecular weight of 137.18 and is typically stored at room temperature . The compound is in the form of an oil .

Molecular Structure Analysis

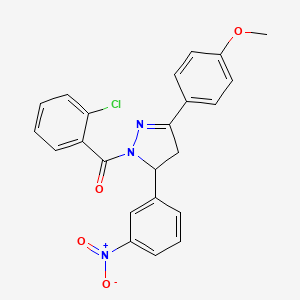

The molecular structure of this compound includes 22 bonds, 11 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 1 Pyrazole .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, there are studies on related indazole compounds . For example, one study discusses a reaction of 4,5,6,7-tetrahydro-7,8,8-trimethyl-3-phenylamino-4,7-methano-2H-indazole with thioureas and ureas, resulting in compounds possessing hypotensive and hypoglycemic activities in rats .Physical and Chemical Properties Analysis

This compound is an oil . It has a molecular weight of 137.18 and is typically stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Applications in Chemistry

Fused Tetracyclic Heterocycles : The compound is utilized in the synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives, created via a three-component reaction under catalyst-free conditions. This process involves the use of aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate, producing high yields of derivatives (Li et al., 2013).

Synthesis of Novel Derivatives : A study demonstrates the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, employing methods like Michael addition and Mannich reaction, leading to a compound library. This highlights its use in creating fluorinated heterocyclic scaffolds (Revanna et al., 2013).

Intramolecular Oxidative C–H Bond Amination : The compound has been employed in silver(I)-mediated intramolecular oxidative C–H amination, facilitating the construction of various 1H-indazoles, widely applicable in medicinal chemistry. This method provides an efficient synthesis route for 3-substituted indazoles (Park et al., 2021).

Biological and Medicinal Applications

Anticancer Agents : Indazole derivatives, including those with a 4,5,6,7-tetrahydro-1H-indazol-4-amine structure, have shown promise as anticancer agents. A study on 1H-indazole-6-amine derivatives revealed potent antiproliferative activity in human cancer cell lines, suggesting their potential in cancer therapy (Hoang et al., 2022).

Antimicrobial and Antioxidant Activities : Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with various metals have been studied for their structural, antimicrobial, antioxidant, and enzyme inhibition properties. This indicates its potential in developing new antimicrobial and antioxidant agents (Khan et al., 2017).

Miscellaneous Applications

Synthesis of Spiro Compounds : A four-component reaction including aldehydes and 1H-indazol-6-amine has been used to synthesize spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones. This showcases the versatility of this compound in the synthesis of complex organic compounds (Dong & Wang, 2016).

Optical Applications : The absorption and fluorescence spectra of indazole and its amino derivatives have been studied, highlighting its potential use in developing optical materials and photobiology applications (Saha & Dogra, 1997).

Safety and Hazards

Direcciones Futuras

While specific future directions for 4,5,6,7-tetrahydro-1H-indazol-4-amine are not available, there is a general consensus that the medicinal properties of indazole compounds need to be explored further for the treatment of various pathological conditions . This includes the development of novel agents for the treatment of inflammatory conditions and the exploration of the potential of indazole compounds as inhibitors of cyclo-oxygenase-2 (COX-2) .

Mecanismo De Acción

Target of Action

The primary target of 4,5,6,7-tetrahydro-1H-indazol-4-amine is the SARS-CoV-2 main protease (Mpro) . Mpro plays a crucial role in mediating viral replication and transcription, making it an attractive target for drug development .

Mode of Action

The compound interacts with its target through a process of molecular docking, followed by molecular dynamics simulation and MM/GBSA calculations . This interaction results in the inhibition of the Mpro, thereby preventing the virus from replicating within the host .

Biochemical Pathways

The inhibition of Mpro affects the biochemical pathway of viral replication and transcription. By inhibiting this key enzyme, the compound prevents the virus from producing essential proteins, thus disrupting its life cycle and preventing further infection .

Result of Action

The result of the compound’s action is the inhibition of SARS-CoV-2 replication within the host, which could potentially lead to a decrease in viral load and associated symptoms .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKSYSZDGNFLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

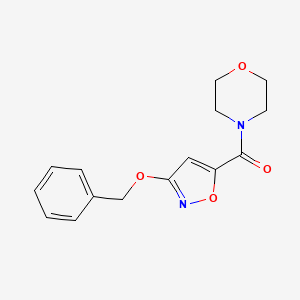

![2-(naphthalen-1-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953560.png)

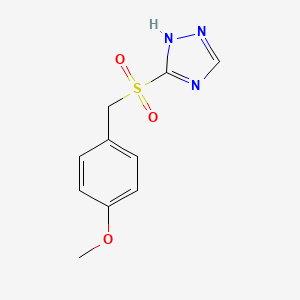

![phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate](/img/structure/B2953565.png)

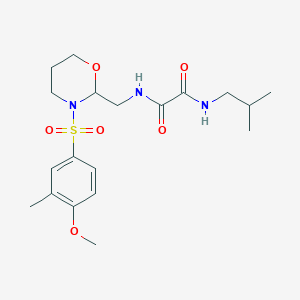

![hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione](/img/structure/B2953566.png)

![4-[1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine](/img/structure/B2953567.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2953568.png)

![2'-cyano-N-[4-(2-oxoazetidin-1-yl)phenyl]-[1,1'-biphenyl]-2-carboxamide](/img/structure/B2953576.png)

![7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2953580.png)

![7-Ethyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2953581.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953583.png)